molecular formula C7H9NO2 B7761507 Gabaculine CAS No. 87980-11-8

Gabaculine

Cat. No.: B7761507
CAS No.: 87980-11-8
M. Wt: 139.15 g/mol
InChI Key: KFNRJXCQEJIBER-ZCFIWIBFSA-N
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Description

3-Aminobenzoic acid (MABA, meta-Aminobenzoic acid) is an organic compound and an isomer of aminobenzoic acid, appearing as a white to light yellow crystalline solid . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol . The compound melts at approximately 174-180 °C, is slightly soluble in water, and is soluble in hot methanol, ethanol, ether, and chloroform . This compound serves as a versatile building block in pharmaceutical and biochemical research. A significant application is its use as a scaffold in the design and synthesis of antimicrobial peptidomimetics. Research indicates that incorporating 3-Aminobenzoic acid into these structures can lead to compounds with increased antibacterial activity and enhanced hydrolytic stability against drug-resistant bacterial strains, while concurrently reducing cytotoxicity compared to linear peptide sequences . It is also a key starting material for the preparation of various dyes . As a research chemical, 3-Aminobenzoic acid is for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87980-11-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

KFNRJXCQEJIBER-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

Canonical SMILES

C1C(C=CC=C1C(=O)[O-])[NH3+]

boiling_point

352.55 °C. @ 760.00 mm Hg (est)

melting_point

173 °C

physical_description

Solid;  [Merck Index]
Solid

Related CAS

26373-80-8
17264-94-7 (mono-hydrochloride salt)

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
5.9 mg/mL at 15 °C

vapor_pressure

0.000278 [mmHg]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of 3-nitrobenzoic acid proceeds via a two-step mechanism:

  • Salt Formation : The nitro compound is dissolved in a basic aqueous solution (e.g., NaOH) to form a sodium salt, enhancing solubility and reactivity.

  • Hydrogenation : The salt undergoes reduction in the presence of a catalyst (e.g., 6504K nickel, Raney nickel) under high-pressure hydrogen (1.0–2.0 MPa) and elevated temperatures (80–125°C).

Critical Parameters:

  • Catalyst Selection : Nickel-based catalysts, particularly 6504K nickel, achieve >95% yield due to high surface area and stability under acidic conditions.

  • Solvent System : Pure water is preferred for its environmental and economic benefits, though ethanol or methanol may enhance reaction rates.

  • Post-Treatment : The reduced product is acidified to pH 5.4 using hydrochloric acid, precipitating 3AB with minimal impurities.

Industrial Scalability and Challenges

This method’s scalability is evidenced by batch processes in autoclaves, but challenges include catalyst deactivation and energy-intensive pressure requirements. Innovations in continuous-flow reactors could mitigate these limitations.

Microbial Biosynthesis via Engineered Escherichia coli

Recent advances in metabolic engineering have enabled the de novo biosynthesis of 3AB from glucose, circumventing traditional chemical routes.

Pathway Engineering

The heterologous pathway in E. coli involves:

  • Shikimate Pathway Modulation : Redirecting carbon flux from glycolysis to chorismate, a precursor for aromatic amino acids.

  • Enzymatic Conversion : Chorismate is transformed into 3AB via aminodeoxychorismate synthase (ADCS) and aminodeoxychorismate lyase (ADCL).

Co-Culture Optimization:

A dual-strain co-culture system partitions the pathway:

  • Upstream Strain : Overproduces chorismate.

  • Downstream Strain : Expresses ADCS and ADCL for 3AB synthesis.
    This modular approach enhances metabolic load balancing, achieving a 15-fold increase in titer (48 mg/L).

Advantages Over Chemical Methods

  • Sustainability : Utilizes renewable glucose feedstock.

  • Selectivity : Avoids toxic intermediates (e.g., nitro compounds).

  • Tunability : Genetic modifications allow precise control over pathway flux.

Comparative Analysis of Preparation Methods

Parameter Catalytic Hydrogenation Microbial Biosynthesis
Yield >95%48 mg/L
Scalability Industrial-scaleLab-scale
Environmental Impact Moderate (solvent waste)Low (aqueous systems)
Cost High (catalyst, energy)Moderate (fermentation)

Scientific Research Applications

Pharmaceutical Applications

3-ABA has been investigated for its role in pharmaceutical formulations and drug development. One significant study involved the co-crystallization of 3-ABA with nitrofurantoin (NF), an antibiotic. The interaction between NF and 3-ABA was characterized using infrared (IR) spectroscopy, Raman spectroscopy, and solid-state NMR techniques. The formation of hydrogen bonds between the molecules was confirmed, enhancing the stability and reactivity of the resulting co-crystal, NF–3ABA . This co-crystal exhibited improved pharmacological properties compared to its individual components.

Table 1: Properties of NF–3ABA Co-Crystal

PropertyValue
StabilityEnhanced
ReactivityIncreased
Hydrogen BondingModerate strength

Electrochemical Sensors

Another promising application of 3-ABA is in the development of electrochemical sensors. Research has shown that oligomers of electrochemically oxidized 3-ABA can be used to modify electrodes for detecting new psychoactive substances (NPSs). These modified electrodes demonstrated improved selectivity and sensitivity in biological samples such as blood serum and urine . The electrochemical properties were analyzed using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), confirming the effectiveness of 3-ABA in sensor technology.

Table 2: Electrochemical Properties of o-3ABA/G/SPE

ParameterValue
Limit of Detection (LOD)Improved
SelectivityHigh
Sample TypesBlood, Urine

Biosynthesis and Metabolic Engineering

In metabolic engineering, 3-ABA serves as a critical building block for synthesizing various compounds. A notable study established a microbial biosynthetic system using Escherichia coli to produce 3-ABA from glucose. By engineering a co-culture system, researchers achieved a significant increase in production yield—up to 48 mg/L—demonstrating the potential for industrial applications . This method highlights the versatility of 3-ABA in biotechnological processes.

Material Science

In material science, poly(3-aminobenzoic acid) has been synthesized and studied for its electrocatalytic properties, particularly in hydrogen evolution reactions (HER). A composite material combining poly(3-ABA) with cobalt zeolitic frameworks showed enhanced electrocatalytic activity due to increased electron density and active sites . This application underscores the potential of 3-ABA derivatives in energy conversion technologies.

Table 3: Electrocatalytic Performance of PABA/CoZIF Composite

ParameterValue
Tafel Slope68.35 mV dec⁻¹
StabilityGood
ApplicationHydrogen Production

Mechanism of Action

The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of poly (ADP-ribose) polymerases, which are enzymes involved in DNA repair mechanisms. This inhibition can lead to the accumulation of DNA damage, making it a potential lead in cancer drug therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Stability

3-ABA is compared with its structural isomers, 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA):

Property 2-Aminobenzoic Acid 3-Aminobenzoic Acid 4-Aminobenzoic Acid
Heat of Formation -360.6 ± 1.3 kJ/mol -347.6 ± 3.9 kJ/mol -360.3 ± 3.8 kJ/mol
HOMO Energy Level Higher than 3-ABA -9.12 eV Lower than 3-ABA
Solubility Moderate in polar solvents Low in organic solvents High in water

Key findings:

  • Stability : 3-ABA is thermodynamically less stable than its isomers by ~13 kJ/mol due to unfavorable intramolecular interactions .
  • Electronic Properties : Higher HOMO energy levels in 3-ABA and 2-ABA facilitate electron transfer, reducing fluorescence quantum yields in fluorescein derivatives compared to 4-ABA .

Chemical Reactivity and Solvent Effects

  • Solvent Interactions: In non-protic solvents (e.g., DMSO), 3-ABA exhibits a slight red-shift in absorption spectra due to general solvent effects. In protic solvents (e.g., water), absorption blue-shifts with increased Stokes displacement (up to 90 nm), attributed to hydrogen-bonding interactions .
Solvent Type Absorption Shift Stokes Displacement
Non-protic (e.g., DMSO) Red-shift (~5 nm) Minimal change
Protic (e.g., H₂O) Blue-shift (~10 nm) Up to 90 nm
2.3.1. Enzyme Inhibition

3-ABA derivatives show distinct inhibitory profiles compared to related compounds:

Compound Target Enzyme Inhibition (Ki) Selectivity
3-ABA derivatives AKR1C3 77–144 µM Selective for AKR1C3
5-Aminosalicylic Acid AKR1C3 >200 µM Non-selective
3-Aminobenzamide Poly(ADP-ribose) polymerase 10 µM High inhibition

Key findings:

  • 3-ABA derivatives exhibit superior selectivity for AKR1C3 (a cancer-associated enzyme) over 5-aminosalicylic acid .
  • Unlike 3-aminobenzamide, 3-ABA lacks poly(ADP-ribose) polymerase inhibition but retains antipromotion activity in tumor models .

Chemical Reactions Analysis

Cocrystallization and Hydrogen Bonding

3-ABA forms cocrystals with antibiotics like nitrofurantoin (NF) through N–H⋯O and O–H⋯O hydrogen bonds . Structural analyses (IR, Raman, CP-MAS 13C NMR) confirm interactions between the amino group of 3-ABA and the carbonyl of NF, as well as the carboxylic acid group of 3-ABA and NF’s imide N–H . Quantum calculations (wB97X-D functional) and QTAIM analysis reveal moderate hydrogen bond strengths (electron density: 0.008–0.015 a.u.), stabilizing the cocrystal lattice .

Interaction Type Bond Length (Å) Electron Density (a.u.)
N–H⋯O (NF–3ABA)1.850.015
O–H⋯O (3ABA–NF)1.680.008

Acylation and Alkylation

The amino group undergoes acylation with chloroformates or acyl chlorides to produce carbamate intermediates, which are pivotal in synthesizing tertiary amines and quaternary ammonium salts . Alkylation with methyl iodide forms derivatives like N,N-dimethyl-3-aminobenzoic acid, a precursor for azo dyes .

Schiff Base Formation

3-ABA reacts with aldehydes/ketones under acidic conditions (HCl/MeOH) to form Schiff bases , which serve as ligands in coordination chemistry. For example, condensation with aromatic aldehydes yields imine-linked derivatives .

Biodegradation Pathways

Comamonas sp. QT12 degrades 3-ABA via the mab gene cluster , upregulating 624 proteins during catabolism. Key enzymes include deaminases (Orf7) and hydrolases (Orf9), which convert intermediates like cis-ACOHDA into fumaric acid and pyruvate . Knockout studies (Δorf7, Δorf9) show redundancy in degradation pathways, suggesting alternative enzymatic routes .

Proteomic Changes Details
Upregulated Proteins239 (e.g., dioxygenases, hydrolases)
Downregulated Proteins124 (e.g., citrate synthase)
Unique to 3-ABA Degradation624 (including mab cluster proteins)

Steric and Electronic Effects on Reactivity

Cryo-EM structures reveal that 3-ABA’s rigid aromatic backbone sterically obstructs ribosomal peptide bond formation by preventing U2506 nucleotide rotation, a critical step in the induced fit mechanism . The nucleophilic amine remains >6 Å from the P-site carbonyl carbon, reducing amide bond formation efficiency .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-aminobenzoic acid?

  • Methodology : 3-ABA is typically synthesized via catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon (Pd/C) or other transition metal catalysts under hydrogen gas. Post-synthesis purification involves recrystallization from hot water or ethanol to remove unreacted precursors and byproducts. Characterization is performed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .

Q. How does the solubility of 3-ABA vary across organic solvents, and what experimental conditions optimize its dissolution?

  • Methodology : According to IUPAC-NIST data, 3-ABA exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility in alcohols (e.g., methanol, ethanol) increases with temperature. For experimental workflows, pre-dissolving 3-ABA in heated DMSO (60–80°C) followed by dilution in aqueous buffers is recommended for biological assays .

Q. Which spectroscopic techniques are most effective for characterizing 3-ABA and its derivatives?

  • Methodology : High-resolution NMR (¹H and ¹³C) is critical for structural elucidation, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid and amine). Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used for purity assessment and quantification. X-ray diffraction (XRD) may be employed for crystallographic studies .

Advanced Research Questions

Q. How can 3-ABA be functionalized for electrochemical sensing applications?

  • Methodology : Electrochemical oxidation of 3-ABA on graphite electrodes forms zwitterionic oligomers, which are characterized via cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Scanning electron microscopy (SEM) and Raman spectroscopy validate surface morphology and molecular structure. These modified electrodes detect new psychoactive substances (NPSs) like butylone in oral fluid samples with high selectivity .

Q. What role does 3-ABA play in modulating gut microbial communities and intestinal barrier function?

  • Methodology : In ulcerative colitis (UC) research, fecal 3-ABA levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metagenomic analysis (16S rRNA sequencing) links reduced 3-ABA degradation to dysbiosis in UC patients. In vitro models (e.g., Caco-2 cell monolayers) assess 3-ABA’s impact on tight junction proteins (e.g., occludin) via immunofluorescence and Western blot .

Q. What strategies enhance the catalytic performance of 3-ABA-based polymers in energy applications?

  • Methodology : Poly(3-aminobenzoic acid) composites with cobalt zeolitic benzimidazolate frameworks (ZIF-67) are synthesized via in-situ polymerization. X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis confirm structural integration and surface area. These composites exhibit enhanced hydrogen evolution reaction (HER) activity in electrochemical water splitting, measured via Tafel plots and chronopotentiometry .

Safety and Handling

Q. What are the key safety considerations when handling 3-ABA in laboratory settings?

  • Methodology : 3-ABA may cause respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling. Toxicity studies indicate no carcinogenic classification (IARC), but prolonged exposure risks require mitigation via regular air quality monitoring and adherence to OSHA guidelines .

Analytical Method Development

Q. How can 3-ABA be quantified in complex biological matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimized using a C18 column and mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid). For trace analysis, derivatization with 2-aminopyridine enhances sensitivity in LC-MS workflows, achieving detection limits below 1 ng/mL .

Contradictions and Data Gaps

Q. How should researchers address discrepancies in reported solubility data for 3-ABA?

  • Methodology : Discrepancies arise from solvent purity and temperature variations. Validate solubility empirically using controlled conditions (e.g., USP <921> guidelines). Cross-reference IUPAC-NIST datasets with in-house measurements to establish protocol-specific parameters .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabaculine
Reactant of Route 2
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